

Commercial Availability and Technical Guide for Clevidipine-¹⁵N,d₁₀ in Research Applications

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Compound of Interest		
Compound Name:	Clevidipine-15N,d10	
Cat. No.:	B12386168	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Clevidipine¹⁵N,d₁₀, an isotopically labeled compound crucial for research and development in the
pharmaceutical sciences. This document details its application as an internal standard in
bioanalytical studies, supported by representative data, experimental protocols, and workflow
visualizations.

Introduction to Clevidipine and its Isotopically Labeled Analog

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure. Its ultra-short half-life, due to rapid metabolism by esterases in the blood and tissues, makes it a valuable tool in critical care settings. For accurate quantification of Clevidipine in biological matrices during pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is indispensable. Clevidipine-15N,d10 serves as an ideal internal standard for mass spectrometry-based assays, offering a distinct mass shift while maintaining physicochemical properties nearly identical to the parent drug.

Commercial Availability



Clevidipine-¹⁵N,d₁₀ is available for research purposes from specialized chemical suppliers. One such confirmed vendor is MedchemExpress (MCE), which offers this compound under the product number HY-17436S4. Researchers are advised to contact suppliers directly to obtain the most current certificate of analysis and pricing information.

Quantitative Data and Specifications

A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard, providing essential information on its quality and purity. While a specific CoA for a particular lot of Clevidipine-¹⁵N,d₁₀ must be obtained from the supplier, the following table summarizes the typical quantitative data provided for such a high-purity standard.

Parameter	Representative Specification	Method
Identity	Conforms to structure	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
Chemical Purity	≥98.0%	HPLC, UPLC
Isotopic Purity	≥99% atom % ¹⁵ N	Mass Spectrometry
≥98% atom % Deuterium	Mass Spectrometry	
Molecular Formula	C21H13D10Cl2 ¹⁵ NO6	-
Molecular Weight	467.38 g/mol	-
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO and Methanol	-

Experimental Protocol: Bioanalytical Method for Clevidipine Quantification using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of Clevidipine in human whole blood using a deuterated internal standard.[1][2] This protocol can be readily applied to the use of Clevidipine-15N,d10.



Materials and Reagents

- · Clevidipine reference standard
- Clevidipine-15N,d10 (Internal Standard, IS)
- Dimethyl sulfoxide (DMSO), HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- · Ammonium acetate, analytical grade
- Human whole blood (with appropriate anticoagulant, e.g., K2-EDTA)
- Methyl tert-butyl ether (MTBE), for extraction

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and Clevidipine
 15N,d10 by dissolving the requisite amount in DMSO. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions of Clevidipine by serially diluting the stock solution with a 1:1 (v/v) mixture of acetonitrile and water.
- Internal Standard Working Solution: Dilute the Clevidipine-15N,d10 stock solution with a 1:1
 (v/v) mixture of acetonitrile and water to a final concentration of 20 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

- To a 1.5 mL polypropylene tube, add 50 μL of human whole blood.
- Add 25 μL of the Clevidipine-¹⁵N,d₁₀ internal standard working solution (20 ng/mL).
- Add 50 μL of 0.1% formic acid in water.
- Vortex the mixture for 1 minute.



- Add 500 μL of MTBE and vortex vigorously for 10 minutes.
- Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
- Transfer 200 μL of the supernatant (organic layer) to a clean 96-well plate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: An ACE Excel 2 Phenyl column (50 x 2.1 mm) or equivalent.[1]
- Mobile Phase:
 - A: 2 mM ammonium acetate in water
 - B: Acetonitrile
- Gradient Elution: A suitable gradient program should be developed to ensure adequate separation of Clevidipine from potential interferences.
- Flow Rate: 0.6 mL/min.[1]
- Injection Volume: 5-10 μL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Clevidipine	456.1	338.1
Clevidipine-15N,d10 (IS)	467.4	348.1

Note: The exact m/z values for the precursor and product ions of Clevidipine-15N,d10 should be confirmed by direct infusion of the standard into the mass spectrometer.

Method Validation

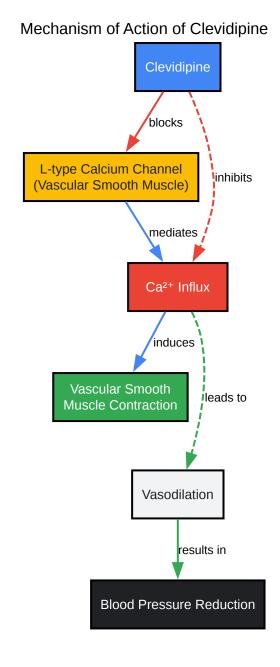
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

- Selectivity and Specificity
- Linearity (Calibration Curve)
- Accuracy and Precision (Intra- and Inter-day)
- Recovery
- Matrix Effect
- Stability (Freeze-thaw, short-term, long-term, and post-preparative)

The linearity of the method for Clevidipine in human whole blood has been demonstrated in the range of 0.1–30 ng/mL.[1]

Visualizations Signaling Pathway of Clevidipine





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Caption: Mechanism of action of Clevidipine.

Experimental Workflow for Sample Analysis



Bioanalytical Workflow for Clevidipine Quantification Sample Preparation Whole Blood Sample (50 μ L) Add Clevidipine-15N,d10 IS (25 μL) Add 0.1% Formic Acid (50 µL) Vortex (1 min) Add MTBE (500 μL) Vortex (10 min) Centrifuge (10,000 x g, 5 min) Transfer Supernatant (200 μL) Evaporate to Dryness Reconstitute in Mobile Phase (100 μL) LC-MS/MS Analysis Inject into LC-MS/MS Chromatographic Separation Mass Spectrometric Detection (MRM) Data Processing Peak Integration Calculate Analyte/IS Peak Area Ratio

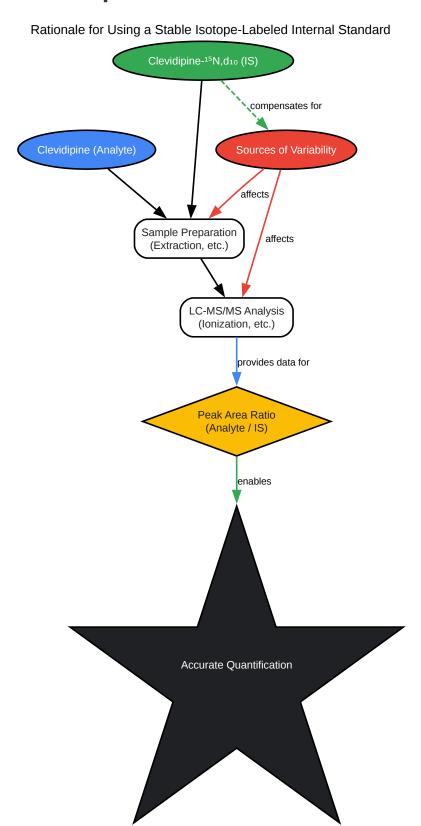
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Quantify using Calibration Curve

Caption: Bioanalytical workflow for Clevidipine quantification.



Logical Relationship for Internal Standard Use



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Caption: Rationale for using a stable isotope-labeled internal standard.

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References

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